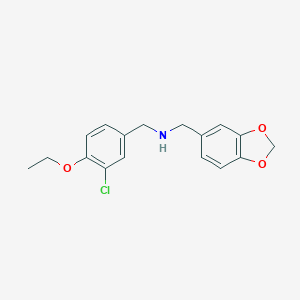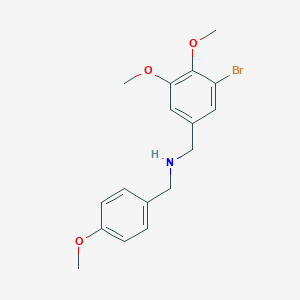
N-(1,3-benzodioxol-5-ylmethyl)-N-(3-chloro-4-ethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-N-(3-chloro-4-ethoxybenzyl)amine, commonly known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or molly.
作用机制
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in feelings of euphoria, increased energy, and heightened sensory perception. MDMA also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects
MDMA has a range of physiological effects on the body, including increased heart rate, blood pressure, and body temperature. These effects can be dangerous, especially in individuals with pre-existing medical conditions. MDMA has also been shown to cause neurotoxicity in animal studies, leading to concerns about its long-term effects on the brain.
实验室实验的优点和局限性
MDMA has been used in a variety of laboratory experiments to study its effects on the brain and behavior. Its ability to enhance social bonding and empathy has made it a valuable tool for studying social behavior in animals and humans. However, the potential for neurotoxicity and the risk of adverse physiological effects limit its use in laboratory settings.
未来方向
There are several areas of future research related to MDMA. One promising avenue is the use of MDMA-assisted psychotherapy in the treatment of mental health disorders. Additional research is needed to fully understand the potential long-term effects of MDMA on the brain and body. There is also a need for improved synthesis methods to increase the purity and potency of MDMA for use in clinical and research settings.
Conclusion
MDMA is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. While it has potential therapeutic applications, there are concerns about its long-term effects on the brain and body. Continued research is needed to fully understand the risks and benefits of MDMA and its potential applications in mental health treatment.
合成方法
The synthesis of MDMA involves the reaction of safrole with hydrochloric acid and reducing agents such as lithium aluminum hydride. This process results in the formation of MDMA as a white crystalline powder. The purity and potency of MDMA can vary depending on the synthesis method used.
科学研究应用
MDMA has been widely studied for its potential therapeutic effects in the treatment of various mental health disorders. MDMA has been shown to increase feelings of empathy, trust, and social connectedness, making it a promising candidate for treating post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy has been found to be effective in reducing symptoms of PTSD in clinical trials.
属性
分子式 |
C17H18ClNO3 |
|---|---|
分子量 |
319.8 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4-ethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H18ClNO3/c1-2-20-15-5-3-12(7-14(15)18)9-19-10-13-4-6-16-17(8-13)22-11-21-16/h3-8,19H,2,9-11H2,1H3 |
InChI 键 |
QCBRBVSJPMPEDE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275776.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)


![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)